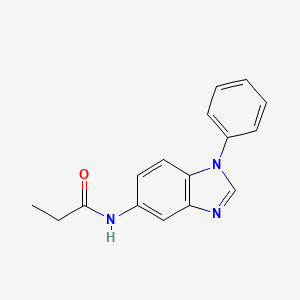![molecular formula C17H16Cl2N2O B5753282 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to understand the mechanisms of action of cannabinoids and to develop new drugs for the treatment of various diseases.
Mecanismo De Acción
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. Activation of these receptors by 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which modulate pain perception, inflammation, and other physiological processes.
Biochemical and Physiological Effects
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects, and has been investigated for its potential to treat conditions such as multiple sclerosis, epilepsy, and cancer. It has also been shown to have neuroprotective effects, and has been investigated for its potential to treat conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a convenient tool for use in laboratory experiments.
However, there are also some limitations to the use of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide in laboratory experiments. It is a synthetic compound, which means that its effects may not accurately reflect the effects of natural cannabinoids. It is also a potent agonist of the cannabinoid receptors, which means that it may produce effects that are not representative of the effects of endogenous cannabinoids.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new drugs based on the structure of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic uses of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer. Finally, further research is needed to understand the mechanisms of action of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide and to elucidate its effects on the various physiological processes that it modulates.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 3-chloro-4-(1-pyrrolidinyl)aniline to form the intermediate 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has been used extensively in scientific research to understand the mechanisms of action of cannabinoids and to develop new drugs for the treatment of various diseases. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated for its potential to treat conditions such as multiple sclerosis, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-3-12(4-6-13)17(22)20-14-7-8-16(15(19)11-14)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNNPHTJBVYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)